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molecular formula C9H14N2O2 B8724340 2-(3-Isopropyl-5-methyl-1H-pyrazol-1-yl)acetic acid

2-(3-Isopropyl-5-methyl-1H-pyrazol-1-yl)acetic acid

Cat. No. B8724340
M. Wt: 182.22 g/mol
InChI Key: FMOKNASNUROJIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08846698B2

Procedure details

Lithium hydroxide (342 mg, 8.15 mmol) in water (4 mL) was added to ethyl (3-isopropyl-5-methyl-1H-pyrazol-1-yl)acetate (Preparation 166, 571 mg, 2.72 mmol) in methanol (4 mL) and the mixture was stirred at room temperature for 30 minutes. Aqueous hydrochloric acid (2 M) was added to acidify the mixture then the solution was extracted with EtOAc (10 mL). The organic phase was dried over magnesium sulphate and evaporated in vacuo to afford the title compound as a cream solid in 66% yield, 328 mg. m/z 183 [M+H]+.
Quantity
342 mg
Type
reactant
Reaction Step One
Quantity
571 mg
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
66%

Identifiers

REACTION_CXSMILES
[OH-].[Li+].[CH:3]([C:6]1[CH:10]=[C:9]([CH3:11])[N:8]([CH2:12][C:13]([O:15]CC)=[O:14])[N:7]=1)([CH3:5])[CH3:4].Cl>O.CO>[CH:3]([C:6]1[CH:10]=[C:9]([CH3:11])[N:8]([CH2:12][C:13]([OH:15])=[O:14])[N:7]=1)([CH3:5])[CH3:4] |f:0.1|

Inputs

Step One
Name
Quantity
342 mg
Type
reactant
Smiles
[OH-].[Li+]
Name
Quantity
571 mg
Type
reactant
Smiles
C(C)(C)C1=NN(C(=C1)C)CC(=O)OCC
Name
Quantity
4 mL
Type
solvent
Smiles
O
Name
Quantity
4 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the solution was extracted with EtOAc (10 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was dried over magnesium sulphate
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(C)(C)C1=NN(C(=C1)C)CC(=O)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 66%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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